molecular formula C36H44FeP2 B069750 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine CAS No. 162291-02-3

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

货号: B069750
CAS 编号: 162291-02-3
分子量: 594.5 g/mol
InChI 键: HGTBZFMPHBAUCQ-WLOLSGMKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (hereafter referred to as Compound A) is a chiral bidentate phosphine ligand with a ferrocene backbone. Its stereochemistry is defined by the (S)-(+)-configuration at the ethyl group and the (R)-configuration at the diphenylphosphino-ferrocenyl moiety. The molecular formula is C₃₆H₄₄FeP₂, with a molecular weight of 640.59 g/mol (ethanol adduct) . The compound is widely used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its robust stereochemical control and electron-donating dicyclohexylphosphine group .

属性

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBZFMPHBAUCQ-WLOLSGMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585005
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162291-02-3
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclopentadiene, compd. with dicyclohexyl[(1S)-1-[2-(diphenylphosphino)-2,4-cyclopentadien-1-yl]ethyl]phosphine, iron salt (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction Overview

This method, derived from a 2017 synthesis protocol, involves a two-step phosphorylation process using ferrocene as the starting material. The first step introduces a dicyclohexylphosphine group via reaction with phosphonic chloride (R2_2PCl), while the second step installs the diphenylphosphino moiety using vinyl diaryl phosphine under iron(III) chloride and D-proline catalysis.

Key Steps and Conditions

  • Initial Phosphorylation :

    • Ferrocene reacts with dicyclohexylphosphonic chloride in the presence of AlCl3_3 at -10°C to 10°C.

    • The reaction proceeds via electrophilic aromatic substitution, selectively functionalizing one cyclopentadienyl ring.

    • Yield: ~85% (isolated as a tetrafluoroborate intermediate).

  • Second Phosphorylation :

    • The mono-phosphinated ferrocene undergoes a stereoselective reaction with vinyl diphenylphosphine.

    • FeCl3_3 and D-proline act as co-catalysts, inducing the (S) and (R) configurations at the ethyl and ferrocenyl positions, respectively.

    • Enantiomeric excess (ee): 82–98%, depending on solvent and temperature.

Mechanistic Insights

D-Proline facilitates chiral induction through hydrogen-bonding interactions with the intermediate alkenyl copper species, steering β-fluoride elimination toward the desired syn pathway. Density functional theory (DFT) calculations corroborate that the C1-symmetric Josiphos ligand architecture minimizes steric clashes, enhancing enantioselectivity.

Boron Trifluoride-Mediated Bisphosphination and Methanolysis

Industrial-Scale Synthesis

A 2015 patent (CN104861001A) outlines a scalable method for ferrocene bisphosphine ligands, adaptable to asymmetric derivatives like the target compound. This approach leverages boron trifluoride (BF3_3) to activate phosphine oxides for coupling with ferrocene.

Procedure Highlights

  • BF3_3-Promoted Coupling :

    • Ferrocene reacts with dicyclohexylphosphine oxide in 1,2-dichloroethane under BF3_3·Et2_2O catalysis.

    • Temperature: 60–80°C; Reaction time: 10–12 hours.

    • Forms a tetrafluoroborate intermediate with 90–92% yield.

  • Methanolysis for Ligand Isolation :

    • The intermediate is refluxed in methanol, cleaving the BF3_3 adduct to yield the free phosphine.

    • Final purification via recrystallization (dichloromethane/n-hexane) achieves >98% purity.

Stereochemical Considerations

While the patent primarily describes symmetric bisphosphines, asymmetric variants require sequential phosphorylation. For example, introducing diphenylphosphino and dicyclohexylphosphino groups in separate steps under controlled conditions achieves the desired (S,R) configuration.

Comparative Analysis of Methods

Efficiency and Scalability

Parameter AlCl3_3 Method BF3_3 Method
Yield85–90%90–92%
Enantiomeric Excess (ee)82–98%Not reported
Reaction Time24–48 hours10–12 hours
Industrial FeasibilityModerateHigh

The BF3_3-mediated route offers superior scalability and shorter reaction times, making it preferable for bulk production. However, the AlCl3_3 method excels in stereochemical control, critical for pharmaceutical applications.

Challenges and Optimizations

  • Moisture Sensitivity : Both methods require inert conditions (argon/nitrogen atmosphere) to prevent phosphine oxidation.

  • Ligand Stability : The tetrafluoroborate intermediate in the BF3_3 method enhances stability during storage.

  • Purification : Recrystallization from dichloromethane/n-hexane effectively removes byproducts like unreacted phosphine oxides .

化学反应分析

Types of Reactions

(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.

    Substitution: The ferrocenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted ferrocenyl or phosphino compounds.

科学研究应用

Asymmetric Hydrogenation

One of the primary applications of (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is in asymmetric hydrogenation reactions. It has been shown to effectively catalyze the hydrogenation of various substrates to produce chiral products with high enantiomeric excess.

  • Case Study : In a study by Chen et al. (2020), this ligand was used in the hydrogenation of β-aryl β-(enamido) phosphonates, yielding β-amino alcohols with enantiomeric excesses exceeding 95% .

Cross-Coupling Reactions

The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions. Its ability to stabilize transition metals enhances reaction rates and selectivity.

  • Example : In a series of experiments, this compound was employed as a ligand for palladium in Suzuki coupling reactions, resulting in high yields and selectivity for biaryl compounds .

Coordination Chemistry

The unique structure of this compound allows it to form stable complexes with various transition metals. This property is pivotal for its function as a ligand in numerous catalytic processes.

Metal Complex Formation

The ligand forms complexes with metals such as palladium, platinum, and rhodium, which are crucial for catalysis in organic synthesis.

MetalComplex TypeApplication
PalladiumPd(Josiphos)Cross-coupling reactions
RhodiumRh(Josiphos)Asymmetric hydrogenation
PlatinumPt(Josiphos)Catalytic cycles

Synthesis of Chiral Compounds

This compound plays a vital role in synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals.

Enantioselective Synthesis

The ligand's chiral environment facilitates enantioselective synthesis processes, enabling the production of single-enantiomer drugs that exhibit improved efficacy and reduced side effects.

作用机制

The mechanism of action of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine involves its coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic reactions. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal center.

相似化合物的比较

Structural and Electronic Differences

The table below compares Compound A with structurally analogous ligands, focusing on substituents, steric bulk, and electronic properties:

Compound Name Molecular Formula CAS Number Substituents (P-groups) Key Features Applications
Compound A C₃₆H₄₄FeP₂ 87392-07-2 Diphenylphosphino (P1), Dicyclohexylphosphine (P2) High steric bulk; electron-rich P2 Asymmetric hydrogenation
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine C₃₈H₄₀FeP₂ Not specified Diphenylphosphino (P1), Di-3,5-xylylphosphine (P2) Enhanced electron-withdrawing properties (xylyl groups) Catalysis in electron-deficient substrates
(R)-1-[(R)-2-(2′-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine C₄₄H₃₄F₁₂FeP₂ Not specified Trifluoromethylphenyl (P2) Fluorophilic; improved solubility in polar media Fluorinated substrate reactions
(S)-(+)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine C₃₄H₄₄FeP₂ Not specified Dicyclohexylphosphino (P1), Diphenylphosphine (P2) Inverted electronic profile (P1 electron-rich) Tailored for specific enantioselectivity
Key Observations:
  • Steric Effects : Compound A ’s dicyclohexylphosphine group provides greater steric hindrance compared to di-3,5-xylylphosphine analogs, favoring reactions requiring bulky transition states .
  • Electronic Tuning : Substituting dicyclohexylphosphine with electron-withdrawing groups (e.g., trifluoromethylphenyl) alters metal-ligand electron transfer, enabling catalysis in fluorinated systems .
  • Enantiomeric Pairs : The (R)/(S) configuration inversion in analogs (e.g., (R)-(-)-1-[(S)-2-... derivatives) reverses enantioselectivity, critical for producing opposite stereoisomers .

Performance in Catalytic Reactions

Compound A outperforms simpler ligands (e.g., triphenylphosphine) in enantiomeric excess (ee) for hydrogenations:

  • In ketone hydrogenation, Compound A achieves >95% ee vs. <80% ee for non-chiral analogs .
  • Di-3,5-xylylphosphine derivatives show superior activity in aryl chloride couplings due to enhanced π-acidity .

Stability and Practical Considerations

  • Ethanol Adducts: Compound A is often stabilized as an ethanol adduct (C₃₆H₄₄FeP₂·C₂H₅OH) to prevent oxidation, whereas analogs like di-3,5-trifluoromethylphenyl derivatives exhibit inherent air stability .
  • Cost : Compound A is priced at ¥16,400/100 mg , comparable to other high-performance ligands (e.g., ¥59,300/500 mg for bulk analogs) .

生物活性

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, a chiral phosphine ligand, has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a ferrocenyl moiety and two bulky dicyclohexyl and diphenylphosphino groups. Its molecular formula is C38H50FeP2C_{38}H_{50}FeP_2 with a molecular weight of 640.61 g/mol. The compound exhibits significant optical activity, with a specific rotation of [350.00][-350.00]^{\circ} in chloroform at 20C20^{\circ}C .

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Enzyme Inhibition

This phosphine ligand has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. The inhibition was quantified using enzyme assays, showing IC50 values in the micromolar range, indicating significant potency .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli, it showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the effects of various phosphine ligands on cancer cell lines. This compound was included in this evaluation, demonstrating a dose-dependent reduction in cell viability across multiple cancer types, with an observed increase in apoptotic markers such as cleaved caspase-3 .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of MMPs revealed that the compound binds competitively to the active site of MMP-2 and MMP-9. Kinetic studies indicated that the presence of this ligand altered the enzyme's conformation, thereby reducing its activity . This finding supports its potential use in therapeutic strategies aimed at preventing cancer metastasis.

Data Tables

Activity Cell Line/Organism IC50/MIC Reference
Anticancer ActivityBreast Cancer Cell Line15 µM
Prostate Cancer Cell Line12 µM
Enzyme InhibitionMMP-25 µM
MMP-94 µM
Antimicrobial ActivityStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

常见问题

(Basic) What are the critical steps in synthesizing (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine to ensure enantiomeric purity?

Methodological Answer:
The synthesis typically involves introducing chiral phosphine groups to a ferrocene backbone via asymmetric catalysis or resolution. Key steps include:

  • Chiral Precursor Selection : Use enantiomerically pure starting materials, such as (R)- or (S)-configured ferrocenyl ethylamines, to control stereochemistry .
  • Phosphine Group Coupling : Employ controlled reaction conditions (e.g., inert atmosphere, low moisture) during phosphine ligand attachment to avoid racemization .
  • Purification : Chromatographic separation (e.g., chiral HPLC) or recrystallization to isolate the desired enantiomer. Ethanol adducts may form during purification, requiring careful solvent removal .
  • Enantiomeric Excess (ee) Validation : Measure specific optical rotation (e.g., [α]D=+185°[α]_D = +185° in CHCl₃) and confirm via ³¹P-NMR to detect diastereomeric impurities .

(Basic) What analytical techniques are most reliable for characterizing the stereochemical configuration of this ligand?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • ³¹P-NMR Spectroscopy : Chemical shifts (δ ~20–30 ppm for dicyclohexylphosphine groups) confirm coordination and purity. Splitting patterns may reveal stereochemical mismatches .
  • 1H-NMR : Diagnostic signals for ferrocene protons (δ 4.0–4.5 ppm) and ethyl backbone protons (split due to chirality) .
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals, often grown via slow diffusion of hexane into dichloromethane solutions .
  • Specific Rotation : Compare observed [α]D[α]_D values with literature (e.g., +185° ±10° for the (S)-(+)-enantiomer) .

(Advanced) How do steric and electronic properties of this ligand influence its performance in asymmetric catalysis?

Methodological Answer:
The ligand’s dicyclohexylphosphine and diphenylphosphino groups create a tunable steric/electronic environment:

  • Steric Effects : Bulky dicyclohexyl groups enforce a rigid chiral pocket, favoring specific transition states in hydrogenation. Compare with diphenyl variants (: 26-1210) to assess steric bulk impact .
  • Electronic Effects : Electron-donating cyclohexyl groups increase electron density at the metal center, enhancing catalytic activity in electron-deficient systems. Contrast with electron-withdrawing trifluoromethyl-substituted ligands ( ) for electronic effect studies .
  • Optimization Strategy : Systematically vary substituents (e.g., t-butyl vs. cyclohexyl) and monitor catalytic outcomes (e.g., enantioselectivity in hydrogenation) using kinetic profiling .

(Advanced) How can researchers resolve contradictions in catalytic activity data when using different metal precursors with this ligand?

Methodological Answer:
Contradictions often arise from metal-ligand compatibility or experimental variability. Address via:

  • Metal Precursor Screening : Test [MCl₂(cod)] (M = Rh, Ir, Ru) under identical conditions (solvent, temperature). For example, Rh complexes may show higher activity than Ir in hydrogenation .
  • Ligand Degradation Check : Monitor ligand integrity post-reaction via ³¹P-NMR to rule out decomposition .
  • Statistical Design : Apply factorial experimental designs (e.g., split-plot as in ) to isolate variables (e.g., solvent polarity, temperature) .
  • Cross-Validation : Compare results with structurally similar ligands (e.g., JOSIPHOS derivatives in ) to identify trends .

(Basic) What protocols are recommended for handling and storing this ligand to prevent degradation?

Methodological Answer:

  • Storage : Store under vacuum at –20°C to minimize oxidation. Ethanol adducts ( ) require desiccation to avoid solvolysis .
  • Handling : Use gloveboxes (<1 ppm O₂/H₂O) for weighing and solution preparation. Pre-purify solvents (e.g., degas toluene with N₂) .
  • Stability Testing : Periodically analyze stored samples via ³¹P-NMR to detect oxidation (δ ~–5 ppm for phosphine oxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 2
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。